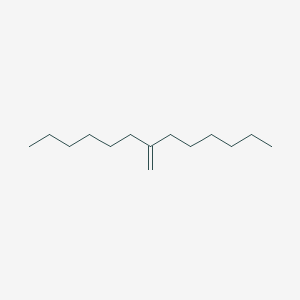

2-Hexyl-1-octène

Vue d'ensemble

Description

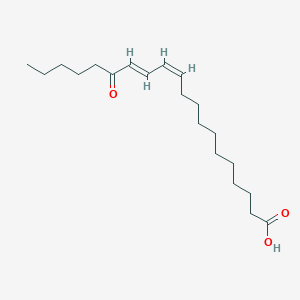

2-Hexyl-1-octene is a chemical compound that belongs to the family of alkenes. It is a colorless liquid with a mild odor and is commonly used in the chemical industry as a starting material for the synthesis of various chemicals.

Applications De Recherche Scientifique

Synthèse biochimique

Le 2-hexyl-1-octène peut être synthétisé à partir de glucides via l'éthénolyse des rhamnolipides . Les rhamnolipides synthétisés par P. putida contiennent une double liaison entre les carbones cinq et six, ce qui est confirmé expérimentalement via la métathèse croisée d'oléfines . L'utilisation de ces lipides dans l'éthénolyse catalysée par un catalyseur de type Grubbs−Hoveyda génère sélectivement du 1-octène . Cette étude montre le potentiel des approches chimioenzymatiques pour produire des composés pour l'industrie chimique à partir de ressources renouvelables .

Tétramérisation de l'éthylène

Le this compound peut être utilisé dans le processus de tétramérisation de l'éthylène . Les complexes de Cr [iPrN (PAr 2) 2 −CrCl 2] + [B (C 6 F 5) 4] –, obtenus en faisant réagir des ligands avec [ (CH 3 CN) 4 CrCl 2] + [B (C 6 F 5) 4] –, ont montré une activité élevée dépassant 6000 kg/g-Cr/h, lorsqu'ils sont combinés avec le iBu 3 Al peu coûteux . Ce processus génère sélectivement du 1-octène avec des conversions élevées .

Microstructure de la chaîne polymère

Les performances du copolymère éthylène/1-octène dépendent principalement de la microstructure de la chaîne polymère . Une nouvelle méthode a été utilisée pour contrôler la distribution inter-des branches de la chaîne hexyle directement sur la chaîne principale du copolymère éthylène/1-octène .

Safety and Hazards

2-Hexyl-1-octene is highly flammable and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

2-Hexyl-1-octene is a chemical compound with the molecular formula C14H28

Mode of Action

It’s worth noting that similar compounds can undergo reactions such as formation of oximes and hydrazones . These reactions involve the compound acting as a nucleophile, reacting with other substances to form new compounds

Biochemical Pathways

A related compound, 1-octene, has been synthesized from carbohydrates via ethenolysis of rhamnolipids . This suggests that 2-Hexyl-1-octene might also be involved in similar biochemical pathways.

Result of Action

It’s worth noting that similar compounds can undergo reactions that result in the formation of new compounds . These new compounds could potentially have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, a study has shown that the emissions from heated Vitamin E Acetate, a compound used in electronic cigarette liquid oil diluents, included 2-hexyl-1-octene . This suggests that heating and other environmental factors could potentially influence the action of 2-Hexyl-1-octene.

Analyse Biochimique

Biochemical Properties

It is known that alkenes like 2-Hexyl-1-octene can participate in various biochemical reactions, such as addition, oxidation, and polymerization

Cellular Effects

Alkenes can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism

Molecular Mechanism

Alkenes can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

Alkenes can be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

7-methylidenetridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOYJBSJTHIWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173483 | |

| Record name | 2-Hexyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-80-4 | |

| Record name | 2-Hexyl-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXYL-1-DECEN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexyl-1-octene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99PZQ69Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.